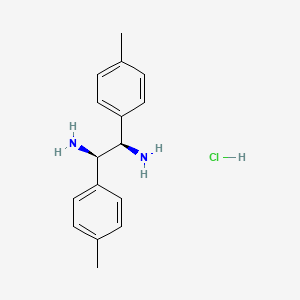

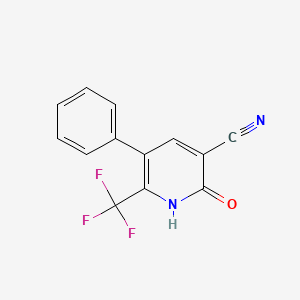

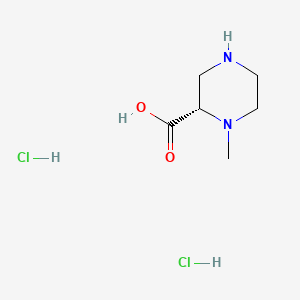

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95% (hereafter referred to as BMPEDC) is a synthetic chemical compound with a variety of scientific applications. It is a colorless to pale yellow liquid with a melting point of approximately -25°C and a boiling point of approximately 230°C. BMPEDC is primarily used in laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

BMPEDC has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BMPEDC has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, BMPEDC has been used in studies of the effect of cholinesterase inhibitors on learning and memory in rats.

Mécanisme D'action

BMPEDC is a reversible inhibitor of acetylcholinesterase and phospholipase A2. It binds to the active site of the enzyme, blocking the normal reaction of the enzyme and preventing the breakdown of acetylcholine and phospholipids.

Biochemical and Physiological Effects

The inhibition of acetylcholinesterase by BMPEDC leads to an increase in the levels of acetylcholine in the brain. This can lead to an increase in neuronal activity, resulting in increased alertness, improved memory, and improved cognitive function. The inhibition of phospholipase A2 by BMPEDC can lead to an increased level of phospholipids in the body, which can have a variety of beneficial effects, including improved cardiovascular health, increased energy levels, and improved skin health.

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of using BMPEDC in laboratory experiments is its high purity, which allows for precise measurements and accurate results. Additionally, BMPEDC is relatively inexpensive and easy to obtain. The primary limitation of using BMPEDC in laboratory experiments is its potential toxicity, which can be dangerous if not handled properly.

Orientations Futures

The potential future directions for research using BMPEDC include further studies of its effects on learning and memory in animals, further studies of its effects on cardiovascular health and energy levels, further studies of its effects on skin health, and further studies of its potential toxicity. Additionally, BMPEDC could be used in combination with other compounds to create new drugs or treatments for a variety of diseases or conditions. Finally, BMPEDC could be used in combination with other compounds to create new materials with unique properties or applications.

Méthodes De Synthèse

BMPEDC is synthesized through a two-step process. The first step is the reaction of 4-methylphenylmagnesium bromide with ethylenediamine in tetrahydrofuran (THF) to form the intermediate compound, 1-methyl-2-(2-aminoethoxy)benzene. This intermediate is then reacted with hydrochloric acid in THF to form BMPEDC.

Propriétés

IUPAC Name |

(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWCZMJNPMOFLR-QNBGGDODSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

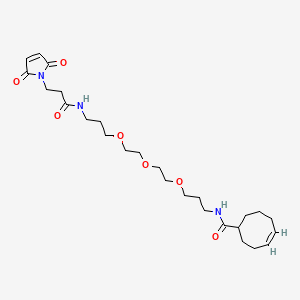

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

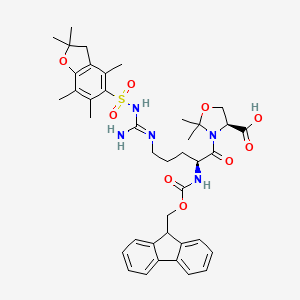

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)